molecular formula C10H11N3O B2442038 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers CAS No. 23269-47-8

1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers

Cat. No.: B2442038
CAS No.: 23269-47-8
M. Wt: 189.218
InChI Key: QCKUGZRXHMHECE-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science. The oxolan-2-yl group attached to the benzotriazole ring enhances its reactivity and stability, making it a versatile compound for various applications.

Preparation Methods

The synthesis of 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers typically involves the reaction of benzotriazole with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the benzotriazole ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reaction parameters are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product .

Chemical Reactions Analysis

1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and controlled temperatures (ranging from room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .

For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes involved in cell wall synthesis. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers can be compared with other benzotriazole derivatives, such as:

    1-(Methyl)benzotriazole: This compound has a methyl group instead of an oxolan-2-yl group, which affects its reactivity and stability.

    1-(Phenyl)benzotriazole: The presence of a phenyl group in this derivative enhances its aromaticity and potential for π-π interactions.

    1-(Hydroxymethyl)benzotriazole: The hydroxymethyl group provides additional sites for hydrogen bonding, increasing the compound’s solubility and reactivity in aqueous environments.

The uniqueness of this compound lies in its combination of the benzotriazole core with the oxolan-2-yl group, which imparts specific reactivity and stability that are advantageous for various applications.

Properties

IUPAC Name

1-(oxolan-2-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-5-9-8(4-1)11-12-13(9)10-6-3-7-14-10/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKUGZRXHMHECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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